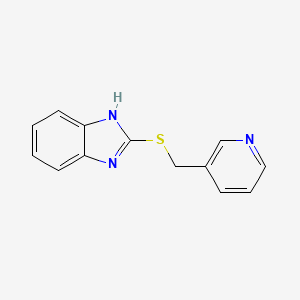

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .Scientific Research Applications

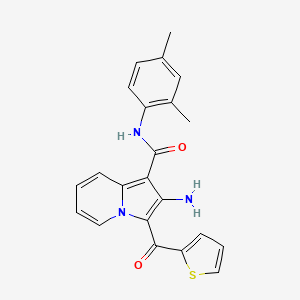

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones, where 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole can act as a precursor or intermediate.

Development of Multicomponent Reactions

This compound is used in multicomponent reactions to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which have applications in treating conditions like insomnia and brain function disorders . The reactions involve the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, showcasing the versatility of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole in complex chemical syntheses.

Photophysical Studies

The related structural analogs of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole exhibit intriguing photophysical behaviors, such as excitation-dependent fluorescence and phosphorescence . These properties are crucial for developing new organic materials for practical applications like sensors and organic light-emitting diodes (OLEDs).

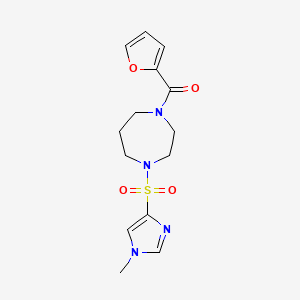

Catalysis in Organic Synthesis

The compound serves as a catalyst in the oxidation of Csp3-H bonds to synthesize aromatic ketones, particularly pyridin-2-yl-methanones . These ketones are important pharmaceutical intermediates, and the catalytic role of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole derivatives highlights its importance in facilitating efficient and environmentally friendly chemical transformations.

Cancer Therapy

Derivatives of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole are being explored for their potential in cancer therapy, particularly as inhibitors of the FGFR signaling pathway . This pathway’s abnormal activation is implicated in various tumors, and targeting it represents a promising strategy for developing new anticancer drugs.

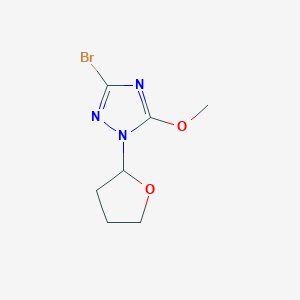

Pharmaceutical Intermediates

The compound is used as an intermediate in the synthesis of drugs like Lansoprazole and its related compounds . These drugs are proton pump inhibitors used to treat acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFGBWGHRDUSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)